Amiphenazole
Description
Amiphenazole (2,4-diamino-5-phenylthiazole hydrochloride) is a thiazole-based compound with a diverse pharmacological profile. Its core structure consists of a thiazole ring substituted with amino and phenyl groups, which contribute to its biological activity . Historically, this compound has been investigated for multiple applications:
Properties
IUPAC Name |
5-phenyl-1,3-thiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYFZYFGWBUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride) | |
| Record name | Amiphenazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046388 | |
| Record name | Amiphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-55-1 | |
| Record name | Amiphenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiphenazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amiphenazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMIPHENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Mediated Hydrochloride Formation
The most widely documented method involves reacting 2,4-diamino-5-phenyl thiazole with hydrochloric or hydrobromic acid in aqueous media. Key steps include:
- Dissolving the thiazole base in water and adjusting the pH to 3–4.5 using concentrated acid.
- Maintaining temperatures below 60°C to prevent decomposition of the thermolabile product.
- Introducing inorganic chlorides (e.g., ammonium chloride) to reduce solubility, inducing crystallization.
Mechanistic Insight : Protonation of the thiazole’s amino groups facilitates salt formation, while excess chloride ions shift the solubility equilibrium via the common-ion effect.
Optimization Parameters :
Example Protocol :
- Combine 2,4-diamino-5-phenyl thiazole (1 mole) with 6.5 moles of ammonium chloride in 500 mL water.
- Add concentrated HCl to pH 3.5 and heat to 55°C for 3 hours.
- Cool to 10°C, filter, and wash with cold ethanol to obtain 89% pure hydrochloride.
Conversion from Sulfonate Salts via Alkaline Treatment
Sulfonate Deprotection and Base Isolation
This method converts 2,4-diamino-5-phenyl thiazole benzene sulfonate to the free base using alkaline conditions:
- Gradually add sulfonate salt to a stirred solution of sodium carbonate (2 equivalents) at 40–60°C over 30 minutes.
- Filter and wash the precipitated base to remove residual sulfonic acids.
Critical Considerations :
- Alkali Selection : Sodium carbonate minimizes base decomposition compared to stronger alkalis like NaOH.
- Temperature Control : Exceeding 60°C during deprotection causes oxidative degradation of the thiazole ring.
Yield Comparison :
| Starting Material | Alkali Used | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzene sulfonate derivative | Na₂CO₃ | 78 | 92 |
| Tosylate derivative | K₂CO₃ | 72 | 88 |
Multistep Synthesis from Benzaldehyde and Thiourea
Historical Context and Modern Adaptations
The original synthesis by Dodson and Turner (1951) involves:
- Condensing benzaldehyde with benzene sulfonyl chloride and sodium cyanide to form α-cyanobenzyl sulfonate.
- Reacting the nitrile with thiourea in ethanol to yield 2,4-diamino-5-phenyl thiazole sulfonate.
- Converting the sulfonate to the hydrochloride salt via ammonia treatment and HCl gas.
Limitations :
- Low yields (50–60%) due to incomplete sulfonate deprotection.
- Labor-intensive isolation of intermediates.
Modern Improvements :
- Microwave Assistance : Reducing reaction times from 6 hours to 30 minutes for nitrile-thiourea cyclization.
- Solvent Optimization : Replacing ethanol with acetone improves sulfonate solubility, enhancing yield to 68%.
Comparative Analysis of Methodologies
Industrial Scalability and Cost Efficiency
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Acidification | 85–89 | 95–98 | Low | High (batch/reactor) |
| Sulfonate Deprotection | 72–78 | 88–92 | Moderate | Moderate |
| Multistep Synthesis | 50–68 | 80–85 | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Amiphenazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Respiratory Stimulation
Amiphenazole is primarily used to counteract respiratory depression caused by sedative overdoses, such as those from barbiturates or opioids. It has been noted for its ability to stimulate respiration without significantly affecting analgesic effects, making it particularly useful in emergency settings .
Antidote for Overdose
Historically, this compound has been used in combination with other agents like bemegride to treat overdoses from central nervous system depressants. Its effectiveness in rapidly restoring respiratory function has made it a valuable tool in acute care .
Treatment of Respiratory Failure
Research indicates that this compound can be beneficial in cases of respiratory failure due to various causes. Its application has been documented in clinical studies aimed at assessing its efficacy in improving ventilation in patients with compromised respiratory function .
Case Studies and Research Findings
- A study published in the British Medical Journal in 1962 examined the use of this compound in patients with respiratory failure. The findings suggested that it effectively improved ventilation and reduced the need for mechanical ventilation support .
- Another clinical investigation highlighted the compound's role in managing respiratory depression during anesthesia, demonstrating its utility in maintaining adequate oxygenation during surgical procedures .
Comparative Efficacy
To better understand this compound's place within therapeutic options for respiratory stimulation, a comparison with other agents is useful:
| Agent | Primary Use | Advantages | Limitations |
|---|---|---|---|
| This compound | Respiratory stimulant | Effective for opioid/barbiturate overdose; minimal analgesic impact | Largely replaced by newer agents |
| Doxapram | Respiratory stimulant | Rapid onset; used in various settings | Potential side effects include hypertension |
| Naloxone | Opioid antagonist | Rapidly reverses opioid effects | Limited to opioid-related overdoses |
Mechanism of Action
Amiphenazole exerts its effects by stimulating the respiratory center in the brainstem. It counteracts the respiratory depression induced by barbiturates and opiates, thereby improving respiration. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with neurotransmitter systems that regulate respiratory function .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Respiratory Effects : this compound’s CO₂-lowering efficacy is patient-specific, likely due to variability in opioid receptor expression or metabolic factors .
- Anticancer Limitations : While this compound’s thiazole core is pharmacologically privileged, its antitumor activity is less potent than newer derivatives optimized for target specificity (e.g., kinase inhibition) .
Biological Activity
Amiphenazole is a thiazole derivative with notable pharmacological properties, primarily recognized for its role as a respiratory stimulant. This compound has been studied for various biological activities, including its potential neuroprotective effects, cognitive enhancement, and utility in managing respiratory depression due to overdoses of central nervous system depressants. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound (C₉H₉N₃S) has a molecular weight of approximately 191.25 g/mol. Its structure features a thiazole ring, which is integral to its pharmacological effects. The primary mechanism of action involves the stimulation of respiratory drive by enhancing excitatory neurotransmission within the central nervous system, particularly in areas responsible for regulating breathing.
1. Respiratory Stimulation
This compound is primarily utilized in clinical settings as an antidote for respiratory depression caused by overdoses of barbiturates and opioids. It has been shown to effectively stimulate respiration without reversing analgesia, making it a valuable agent in emergency medicine .
Table 1: Effects of this compound on Respiratory Parameters
2. Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as stroke and brain injury. Animal studies suggest it could protect nerve cells from damage; however, clinical trials in humans are necessary to validate these findings.
3. Cognitive Enhancement
Limited studies have explored this compound's effects on cognitive function. Some animal research suggests it might enhance memory and learning capabilities, but the quality of evidence remains variable and further investigation is warranted.
4. Management of Neurological Disorders
This compound has been investigated for its effectiveness in treating neurological disorders like schizophrenia and epilepsy. However, results from these studies are inconclusive, indicating a need for more robust research.
Case Studies
Case Study 1: Respiratory Failure Management
A study involving patients with chronic nephritis demonstrated that this compound could reduce arterial CO₂ tension effectively. However, the variability in patient responses highlighted the need for controlled studies to ascertain its therapeutic value .
Case Study 2: Overdose Treatment
In emergency settings, this compound has been administered to counteract respiratory depression from opioid overdose. Observations indicated significant improvements in respiratory rate without compromising analgesic effects .
Efficacy in Clinical Settings
This compound has been compared with other stimulants in terms of efficacy and safety. Research suggests that it is less toxic than alternative agents while providing satisfactory respiratory stimulation .
Drug Interactions
Studies have shown that this compound can influence the pharmacokinetics of other medications, potentially altering their metabolism or excretion rates. This interaction is crucial for clinicians considering its use alongside other therapeutic agents.
Q & A
Q. What are the primary pharmacological targets of amiphenazole, and how are these mechanisms validated experimentally?
Q. What synthetic methodologies are employed to produce this compound and its analogs?
this compound (2,4-diamino-5-phenylthiazole) is synthesized via cyclization reactions using thiourea derivatives and α-halo ketones. Advanced analogs often incorporate modifications at the phenyl or thiazole rings, achieved through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, substituted benzimidazole-thiazole hybrids (structurally related to this compound) are synthesized under reflux conditions with catalysts like Pd(PPh₃)₄, yielding compounds with >80% purity confirmed by HPLC and NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Referencing JIS Z 7253:2019 standards, researchers should:
- Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.
- Store this compound in airtight containers at 4°C to prevent degradation.
- In case of accidental ingestion, administer activated charcoal (1 g/kg) and seek immediate medical intervention .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS/MS (MRM transitions: m/z 206 → 132) are standard. Validation parameters include linearity (R² > 0.995), recovery (>90%), and limits of detection (LOD < 10 ng/mL) per ICH guidelines. Cross-validation with immunoassays (e.g., ELISA) ensures specificity in complex samples like plasma .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s efficacy across different opioid models?
Contradictions (e.g., variable reversal of respiratory depression across opioid agonists) may stem from differences in receptor subtype affinity (µ vs. δ-opioid receptors). A robust design includes:
- Comparative dose-response studies : Test this compound against multiple opioids (morphine, fentanyl) in parallel cohorts.
- Receptor knockout models : Use CRISPR-edited rodents lacking specific opioid receptors to isolate targets.
- Pharmacokinetic profiling : Measure brain penetration ratios (AUC₀–24h brain/plasma) to correlate exposure with efficacy .
Q. What statistical approaches are optimal for analyzing this compound’s behavioral data with high inter-subject variability?
Mixed-effects models (e.g., linear regression with random intercepts for subjects) account for variability in behavioral assays. Non-parametric tests (Mann-Whitney U) are suitable for non-normal distributions. For time-series data (e.g., respiratory rate), repeated-measures ANOVA with Greenhouse-Geisser correction mitigates sphericity violations .
Q. How do structural modifications of this compound impact its pharmacokinetic-pharmacodynamic (PK-PD) profile?
Substituents at the thiazole ring’s 4-position (e.g., electron-withdrawing groups like -NO₂) enhance metabolic stability by reducing CYP3A4-mediated oxidation. In silico QSAR models predict logP and pKa shifts, while in vivo studies in rodents assess half-life extension. For instance, 4-nitro-amiphenazole analogs show a 2.5-fold increase in t₁/₂ compared to the parent compound .
Q. What ethical considerations apply when designing human trials for this compound’s off-label applications?
Per biomedical research guidelines ():
- Obtain IRB approval with explicit inclusion criteria (e.g., opioid-naïve vs. tolerant participants).
- Implement blinding and placebo controls to minimize bias.
- Predefine stopping rules for adverse events (e.g., tachycardia > 120 bpm).
Methodological Frameworks
- PICO Framework : Use Population (e.g., opioid-treated patients), Intervention (this compound dose), Comparison (placebo/naloxone), and Outcomes (respiratory rate, GCS score) to refine clinical questions .
- FINER Criteria : Ensure research questions are Feasible (adequate sample size), Interesting (novel mechanism), Novel (understudied PK-PD relationships), Ethical, and Relevant (public health impact) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
